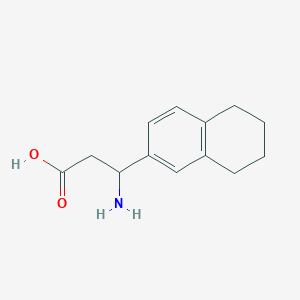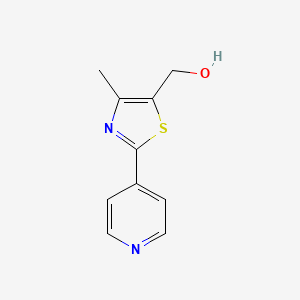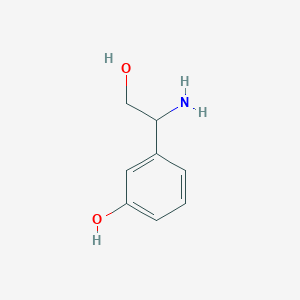
3,5,7-Trimethyldecane
Descripción general
Descripción
3,5,7-Trimethyldecane is a chemical compound with the molecular formula C13H28 . It has an average mass of 184.361 Da and a monoisotopic mass of 184.219101 Da .
Molecular Structure Analysis
The molecular structure of 3,5,7-Trimethyldecane consists of 13 carbon atoms and 28 hydrogen atoms . The structure is based on structures generated from information available in ECHA’s databases .
Physical And Chemical Properties Analysis
3,5,7-Trimethyldecane, like other alkanes, has properties such as being nonpolar and having low reactivity. It has a molecular weight of 184.361 Da .
Aplicaciones Científicas De Investigación
1. Use in Fluorescent Molecules
3,5,7-Trimethyldecane is involved in the synthesis of novel latent fluorophores based on a design element known as the trimethyl lock. This provides advantages in stability and reactivity in biological environments, making them useful in biological sciences and various practical applications (Chandran, Dickson, & Raines, 2005).
2. Role in Synthesis of Twisted Amides
The compound has been used in the synthesis and analysis of the 'most twisted amide', a structure with unique spectroscopic properties. This demonstrates its potential in organic chemistry, particularly in the exploration of novel chemical structures and reactions (Kirby, Komarov, & Feeder, 2001).
3. In Dielectric Thin Films
It plays a role in the deposition of dielectric thin films in semiconductor technology. Specifically, its derivatives can be used to deposit low permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, which are crucial in microelectronics (Loboda, 1999).
4. Discovering Apoptosis Inducers
In drug discovery, particularly in the search for apoptosis inducers for cancer treatment, 3,5,7-Trimethyldecane derivatives are investigated. This shows its relevance in medicinal chemistry and the development of potential anticancer agents (Cai, Drewe, & Kasibhatla, 2006).
5. Antitumor Potential in Breast Cancer Cells
Studies on resorcinolic lipids, including derivatives of 3,5,7-Trimethyldecane, have shown potential for breast cancer treatment. They exhibit cytotoxic and cytostatic effects on breast cancer cell lines, indicating their potential as therapeutic agents (Rabacow et al., 2018).
6. Corrosion Inhibition
Derivatives of 3,5,7-Trimethyldecane have been studied for their properties as corrosion inhibitors. They show effective inhibition properties for mild steel protection in acidic solutions, which is relevant in materials chemistry and engineering (Chafiq et al., 2020).
7. Combustion Properties in Fuel Surrogates
Trimethylbenzenes, including 3,5,7-Trimethyldecane, have been examined for their combustion properties, making them useful in formulating surrogate fuels for transportation. This research contributes to the understanding of fuel combustion dynamics (Diévart et al., 2013).
Scientific Research Applications of 3,5,7-Trimethyldecane
1. Use in Fluorescent Molecules
3,5,7-Trimethyldecane is involved in the synthesis of novel latent fluorophores based on a design element known as the trimethyl lock. This provides advantages in stability and reactivity in biological environments, making them useful in biological sciences and various practical applications (Chandran, Dickson, & Raines, 2005).
2. Role in Synthesis of Twisted Amides
The compound has been used in the synthesis and analysis of the 'most twisted amide', a structure with unique spectroscopic properties. This demonstrates its potential in organic chemistry, particularly in the exploration of novel chemical structures and reactions (Kirby, Komarov, & Feeder, 2001).
3. In Dielectric Thin Films
It plays a role in the deposition of dielectric thin films in semiconductor technology. Specifically, its derivatives can be used to deposit low permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, which are crucial in microelectronics (Loboda, 1999).
4. Discovering Apoptosis Inducers
In drug discovery, particularly in the search for apoptosis inducers for cancer treatment, 3,5,7-Trimethyldecane derivatives are investigated. This shows its relevance in medicinal chemistry and the development of potential anticancer agents (Cai, Drewe, & Kasibhatla, 2006).
5. Antitumor Potential in Breast Cancer Cells
Studies on resorcinolic lipids, including derivatives of 3,5,7-Trimethyldecane, have shown potential for breast cancer treatment. They exhibit cytotoxic and cytostatic effects on breast cancer cell lines, indicating their potential as therapeutic agents (Rabacow et al., 2018).
6. Corrosion Inhibition
Derivatives of 3,5,7-Trimethyldecane have been studied for their properties as corrosion inhibitors. They show effective inhibition properties for mild steel protection in acidic solutions, which is relevant in materials chemistry and engineering (Chafiq et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
3,5,7-trimethyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-6-8-12(4)10-13(5)9-11(3)7-2/h11-13H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYBKVQWVSPNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(C)CC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880572 | |
| Record name | 3,5,7-Trimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,7-Trimethyldecane | |
CAS RN |
90622-58-5, 127996-02-5 | |
| Record name | Alkanes, C11-15-iso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090622585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,7-Trimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alkanes, C11-15-iso- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol](/img/structure/B1603762.png)
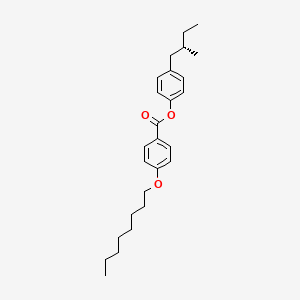
![N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B1603765.png)
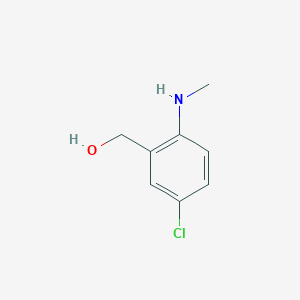

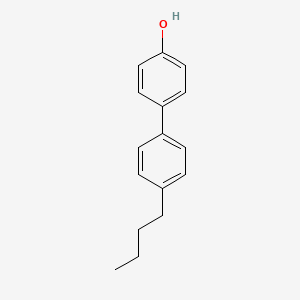
![1-(Spiro[indoline-3,4'-piperidin]-1-yl)ethanone hydrochloride](/img/structure/B1603773.png)
![3-Methyl-[1,1'-biphenyl]-4-ol](/img/structure/B1603774.png)

![2-Chlorothieno[3,2-b]pyridin-3-amine](/img/structure/B1603776.png)
